molecular formula C31H34N2O6 B118173 Fmoc-Phe-Ser(tBu)-OH CAS No. 157675-78-0

Fmoc-Phe-Ser(tBu)-OH

Cat. No. B118173
M. Wt: 530.6 g/mol
InChI Key: INUVWIJXMJVBLO-SVBPBHIXSA-N
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Description

“Fmoc-Phe-Ser(tBu)-OH” is a compound used in peptide synthesis, where “Fmoc” stands for fluorenylmethyloxycarbonyl, a protective group used in solid-phase peptide synthesis .


Synthesis Analysis

The synthesis of such compounds typically involves the use of Fmoc-based solid-phase peptide synthesis (SPPS), where amino acids with protective groups are added one at a time to a growing peptide chain .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a backbone of peptide bonds with side chains protected by various protective groups .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group is removed (deprotected) in the presence of a base, and then the next amino acid (with the Fmoc group) is coupled to the growing peptide chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on the specific structure and the presence of different protective groups .

Scientific Research Applications

Racemization Studies in Peptide Synthesis

  • Fmoc-Phe-Ser(tBu)-OH was found to exhibit high levels of racemization during automated stepwise solid-phase peptide synthesis under continuous-flow conditions. This discovery led to the development of new protocols to minimize racemization, enhancing the synthesis quality of peptides (Fenza, Tancredi, Galoppini, & Rovero, 1998).

Self-Assembly in Material Science

  • The self-assembly of Fmoc-Phe-Ser(tBu)-OH and related compounds has been extensively studied. These compounds can form various self-assembled structures under different concentration and temperature conditions. Such studies are crucial for the design of novel materials with potential applications in nanotechnology and material science (Kshtriya, Koshti, & Gour, 2021).

Stereoselective Polymer-Supported Synthesis

  • Research has been conducted on the polymer-supported synthesis of morpholine and thiomorpholine derivatives starting from immobilized Fmoc-Phe-Ser(tBu)-OH. This study highlights the compound's utility in the preparation of complex molecules, which could have implications in various chemical and pharmaceutical applications (Králová et al., 2017).

Synthesis of Novel Peptides

  • Fmoc-Phe-Ser(tBu)-OH has been used in the efficient synthesis of unique peptides, demonstrating its versatility and importance in peptide chemistry. These findings contribute to the field of synthetic chemistry and broaden the scope of peptide-based research (Chauhan & Wilk, 2010).

Application in Solid Phase Peptide Synthesis

  • The compound has been applied in solid phase peptide synthesis (SPPS), specifically in the development of a building block method for the synthesis of serine phosphopeptides. This is significant for research into tau phosphopeptides, which are relevant in the context of Alzheimer's Disease (Shapiro et al., 1996).

Safety And Hazards

Safety and hazards would depend on the specific compound and should be available from the material safety data sheet (MSDS) of the specific compound .

Future Directions

Future directions in the field of peptide synthesis may involve the development of new protective groups, the improvement of coupling reactions, and the synthesis of more complex peptides .

properties

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O6/c1-31(2,3)39-19-27(29(35)36)32-28(34)26(17-20-11-5-4-6-12-20)33-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,25-27H,17-19H2,1-3H3,(H,32,34)(H,33,37)(H,35,36)/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUVWIJXMJVBLO-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Phe-Ser(tBu)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SA Kates, E Diekmann, A El-Faham, LW Herman… - Techniques in Protein …, 1996 - Elsevier
Publisher Summary This chapter discusses the use of novel coupling reagents for solid-phase peptide synthesis. Common coupling reagents used for the construction of peptide bonds …
Number of citations: 3 www.sciencedirect.com
F Albeiicio, R Chinchilla, DJ Dodsworth… - Organic Preparations …, 2001 - Taylor & Francis
The activation of carboxylic acids for the formation of amides or esters is an important process usually carried out using the so-called peptide coupling reagents.'The formation of the …
Number of citations: 201 www.tandfonline.com
LA Carpino, A El-Faham, F Albericio - Tetrahedron letters, 1994 - Elsevier
Hydroxy-7-azabenzotriazole (HOAt) and its corresponding uronium salts are shown to be more effective in avoiding racemization in a model solid-phase peptide segment coupling …
Number of citations: 357 www.sciencedirect.com

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